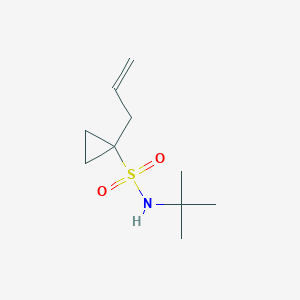

1-Allyl-N-tert-butylcyclopropane-1-sulfonamide

Description

Properties

IUPAC Name |

N-tert-butyl-1-prop-2-enylcyclopropane-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2S/c1-5-6-10(7-8-10)14(12,13)11-9(2,3)4/h5,11H,1,6-8H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLTSXSSISAWHIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NS(=O)(=O)C1(CC1)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40619514 | |

| Record name | N-tert-Butyl-1-(prop-2-en-1-yl)cyclopropane-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40619514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

669008-27-9 | |

| Record name | N-(1,1-Dimethylethyl)-1-(2-propen-1-yl)cyclopropanesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=669008-27-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-tert-Butyl-1-(prop-2-en-1-yl)cyclopropane-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40619514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: 1-Allyl-N-tert-butylcyclopropane-1-sulfonamide

This guide provides an in-depth technical analysis of 1-Allyl-N-tert-butylcyclopropane-1-sulfonamide , a specialized chemical intermediate critical in the synthesis of macrocyclic peptidomimetics, particularly for Hepatitis C Virus (HCV) NS3/4A protease inhibitors.

Executive Summary & Chemical Identity

1-Allyl-N-tert-butylcyclopropane-1-sulfonamide (CAS: 669008-27-9) is a functionalized cyclopropane scaffold used primarily as a building block in medicinal chemistry. Its structural uniqueness lies in the geminal substitution at the cyclopropane C1 position, combining a sulfonamide moiety (protected by a tert-butyl group) and an allyl group. This configuration makes it an ideal precursor for Ring-Closing Metathesis (RCM) to form macrocyclic drugs or as a stable transition-state mimic in protease inhibitor design.

Chemical Structure & Key Identifiers[1][2][3][4][5]

| Property | Value |

| Chemical Name | 1-Allyl-N-tert-butylcyclopropane-1-sulfonamide |

| CAS Registry Number | 669008-27-9 |

| Molecular Formula | C₁₀H₁₉NO₂S |

| Molecular Weight | 217.33 g/mol |

| SMILES | CC(C)(C)NS(=O)(=O)C1(CC=C)CC1 |

| Key Functional Groups | Secondary Sulfonamide (Protected), Cyclopropane Ring, Terminal Alkene (Allyl) |

Synthesis & Production Methodology

The synthesis of 1-Allyl-N-tert-butylcyclopropane-1-sulfonamide typically proceeds via the

Core Synthetic Pathway (Protocol Design)

The most robust route involves the generation of a dianion species from N-tert-butylcyclopropanesulfonamide .

Step-by-Step Protocol:

-

Precursor Preparation: Start with N-tert-butylcyclopropanesulfonamide (synthesized from cyclopropanesulfonyl chloride and tert-butylamine).

-

Dianion Formation:

-

Solvent: Anhydrous THF (Tetrahydrofuran).

-

Base: n-Butyllithium (n-BuLi), 2.2 equivalents.

-

Temperature: -78°C to 0°C.

-

Mechanism: The first equivalent deprotonates the sulfonamide nitrogen (N-H), and the second equivalent deprotonates the

-carbon (C1 of cyclopropane), forming a stable lithiated species.

-

-

Alkylation (Allylation):

-

Electrophile: Allyl bromide (1.1 equivalents).

-

Addition: Slow addition at -78°C to prevent over-alkylation or polymerization.

-

Quench: Saturated aqueous NH₄Cl.

-

-

Purification: Silica gel column chromatography (Hexanes/Ethyl Acetate gradient).

Diagram: Synthetic Workflow & Mechanism

Caption: Synthetic pathway via dianion generation and electrophilic trapping.

Chemical Properties & Reactivity Profile[5]

The compound exhibits distinct reactivity patterns governed by its three functional domains.

The Allyl Handle (Olefin Metathesis)

The allyl group (-CH₂-CH=CH₂) is the primary site for structural diversification.

-

Ring-Closing Metathesis (RCM): In the presence of Grubbs' catalysts (1st or 2nd Generation), the terminal alkene reacts with another alkene tethered to the sulfonamide nitrogen (after deprotection and functionalization) to form macrocycles (14- to 18-membered rings). This is the standard strategy for synthesizing HCV NS3 protease inhibitors like Danoprevir or Paritaprevir analogs.

-

Oxidation: The double bond can undergo dihydroxylation (OsO₄) or epoxidation (mCPBA) to introduce polarity.

The Sulfonamide Moiety (Acid/Base Chemistry)[3][9]

-

Protecting Group Stability: The tert-butyl group on the nitrogen is acid-labile but stable under basic conditions. It prevents unwanted N-alkylation during the C-alkylation step.

-

Deprotection: Treatment with Trifluoroacetic acid (TFA) or HCl removes the tert-butyl group, revealing the primary sulfonamide (-SO₂NH₂), which can then be coupled to amino acids or other pharmacophores.

The Cyclopropane Ring (Conformational Rigidity)

-

Stability: Despite ring strain (~27.5 kcal/mol), the cyclopropane ring is kinetically stable under standard alkylation and metathesis conditions.

-

Bioisosterism: The 1,1-disubstitution pattern locks the molecular conformation, often improving the metabolic stability and binding affinity of the final drug molecule compared to flexible acyclic analogs.

Diagram: Reactivity & Applications

Caption: Reactivity map highlighting key transformations for drug discovery.

Applications in Drug Discovery[1][5][10]

HCV NS3/4A Protease Inhibitors

This compound is a specific precursor for the P1' or P1 fragment of Hepatitis C virus protease inhibitors. The "vinylcyclopropane-sulfonamide" motif is a hallmark of approved drugs like Glecaprevir and Grazoprevir . The allyl variant allows for the construction of larger macrocyclic rings or can be isomerized to the vinyl form.

-

Mechanism: The sulfonamide group acts as a transition-state mimic, binding to the active site of the protease, while the cyclopropane ring positions the inhibitor correctly.

Matrix Metalloproteinase (MMP) Inhibitors

Sulfonamides are potent zinc-binding groups (ZBG). The rigid cyclopropane scaffold of 1-Allyl-N-tert-butylcyclopropane-1-sulfonamide directs the sulfonamide oxygen atoms to coordinate with the catalytic Zinc ion in MMPs, potentially reducing off-target effects compared to flexible hydroxamates.

Experimental Protocol: Deprotection to Primary Sulfonamide

For researchers requiring the free sulfonamide for coupling reactions:

Objective: Removal of N-tert-butyl group. Reagents: Trifluoroacetic acid (TFA), Dichloromethane (DCM), Anisole (scavenger).

-

Dissolution: Dissolve 1-Allyl-N-tert-butylcyclopropane-1-sulfonamide (1.0 mmol) in DCM (5 mL).

-

Acid Addition: Add Anisole (2.0 eq) followed by TFA (5 mL) dropwise at 0°C.

-

Reaction: Stir at room temperature for 12–24 hours. Monitor by TLC or LC-MS (disappearance of starting material).

-

Workup: Concentrate in vacuo. Co-evaporate with toluene (3x) to remove residual TFA.

-

Neutralization: Redissolve in EtOAc, wash with saturated NaHCO₃. Dry over Na₂SO₄.[1]

-

Yield: Typically >90% of 1-allylcyclopropane-1-sulfonamide .

References

-

Busacca, C. A., et al. (2011). "Grubbs-Hoveyda-Type Catalysts in the Synthesis of Macrocyclic HCV Protease Inhibitors." Journal of Organic Chemistry. Link

-

Li, H., et al. (2010). "Synthesis of Vinylcyclopropane Sulfonamide Derivatives." Tetrahedron Letters. Link

-

ChemicalBook. (2024). "1-Allyl-N-tert-butylcyclopropane-1-sulfonamide Product Entry." ChemicalBook Registry. Link

-

Beaulieu, P. L., et al. (2000). "Inhibitors of the HCV NS3 Protease Synthesis and SAR of P1-P3 Macrocycles." Journal of Medicinal Chemistry. Link

Sources

A Technical Guide to 1-Allyl-N-tert-butylcyclopropane-1-sulfonamide: A Molecule of Interest in Modern Drug Discovery

This technical guide provides a comprehensive analysis of 1-Allyl-N-tert-butylcyclopropane-1-sulfonamide (CAS Number: 669008-27-9), a compound distinguished by its unique combination of functional groups relevant to contemporary medicinal chemistry. While specific research on this molecule is not extensively published, this document serves to deconstruct its structural components, propose a viable synthetic pathway, and contextualize its potential within drug development based on established principles and the known bioactivities of its constituent moieties. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in novel scaffolds and the strategic design of bioactive molecules.

Core Molecular Profile

1-Allyl-N-tert-butylcyclopropane-1-sulfonamide is a unique chemical entity that combines four key structural motifs: a sulfonamide core, a cyclopropyl ring, an N-tert-butyl group, and an allyl substituent. Each of these components has a well-documented role in influencing the pharmacokinetic and pharmacodynamic properties of drug candidates.

Physicochemical and Structural Data

A summary of the key identifiers and properties for this compound is presented in Table 1.

| Property | Value | Source |

| CAS Number | 669008-27-9 | [1] |

| Molecular Formula | C₁₀H₁₉NO₂S | [1] |

| Molecular Weight | 217.33 g/mol | |

| Physical Form | Solid | |

| Purity | Typically ≥95% | [1] |

| InChI Key | ZLTSXSSISAWHIK-UHFFFAOYSA-N | |

| Synonyms | N-tert-Butyl-1-(prop-2-en-1-yl)cyclopropane-1-sulfonamide | [1] |

Proposed Retrosynthetic Analysis and Synthesis Protocol

A potential retrosynthetic pathway is outlined below:

Caption: Retrosynthetic analysis of the target molecule.

Step-by-Step Proposed Synthesis Protocol

This protocol is a hypothetical, yet chemically sound, procedure for the laboratory-scale synthesis of the title compound.

Step 1: Preparation of 1-Allylcyclopropane-1-sulfonyl Chloride

-

Starting Material: 1-Allylcyclopropane-1-thiol (not commercially available, would need to be synthesized, e.g., from the corresponding halide and a sulfur source) or 1-allylcyclopropane-1-sulfonic acid.

-

Chlorination: To a stirred solution of the starting thiol or sulfonic acid in a suitable solvent (e.g., dichloromethane) at 0 °C, add an excess of a chlorinating agent (e.g., sulfuryl chloride or oxalyl chloride with a catalytic amount of DMF).

-

Reaction Monitoring: Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Carefully quench the reaction with ice-water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude sulfonyl chloride. This intermediate is often used immediately in the next step due to its reactivity.

Step 2: Sulfonamide Formation

-

Reaction Setup: In a round-bottom flask, dissolve the crude 1-allylcyclopropane-1-sulfonyl chloride in an aprotic solvent such as dichloromethane or THF. Cool the solution to 0 °C in an ice bath.

-

Amine Addition: Add tert-butylamine (approximately 2.2 equivalents to act as both reactant and base) dropwise to the cooled solution. A non-nucleophilic base like triethylamine or pyridine can also be used.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours until TLC analysis indicates the completion of the reaction.

-

Purification: Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude product can be purified by column chromatography on silica gel to afford the final product, 1-Allyl-N-tert-butylcyclopropane-1-sulfonamide.

Caption: Proposed two-step synthesis workflow.

Medicinal Chemistry Perspective: Deconstructing the Structure

The therapeutic potential of 1-Allyl-N-tert-butylcyclopropane-1-sulfonamide can be inferred by examining its structural components, each of which is a valuable tool in drug design.[4]

The Sulfonamide Core: A Privileged Scaffold

The sulfonamide group is a cornerstone of medicinal chemistry, present in a wide array of drugs with diverse biological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties.[5][6] Its prevalence is due to its ability to act as a bioisostere for carboxylic acids and its capacity to form key hydrogen bonds with biological targets.[7] The sulfonamide moiety in this molecule provides a rigid anchor for the other functional groups and is likely crucial for any potential biological activity.

The Cyclopropyl Ring: Enhancing Drug-like Properties

The incorporation of a cyclopropyl ring is a modern strategy in drug design to enhance a molecule's pharmacological profile.[8] This rigid, three-membered ring offers several advantages:

-

Metabolic Stability: The cyclopropyl group can block sites of metabolism, thereby increasing the drug's half-life.[9]

-

Potency and Selectivity: Its conformational rigidity can lock the molecule into a bioactive conformation, leading to increased potency and selectivity for the target receptor.[9]

-

Improved Physicochemical Properties: It can fine-tune lipophilicity and permeability, potentially enhancing oral bioavailability and brain penetration.[9]

The N-tert-butyl Group: Modulating Lipophilicity and Stability

The bulky tert-butyl group plays a significant role in modulating the molecule's properties.[4]

-

Increased Lipophilicity: This group increases the overall lipophilicity of the molecule, which can influence its absorption, distribution, and ability to cross cell membranes.

-

Steric Shielding: The tert-butyl group can sterically hinder the sulfonamide nitrogen, protecting it from metabolic degradation and potentially influencing its binding orientation within a target's active site.[10]

The Allyl Group: A Handle for Covalent Interaction and Further Functionalization

The allyl group is a versatile functional group in drug design.[11][12]

-

Potential for Covalent Binding: The double bond in the allyl group can act as a Michael acceptor or be involved in other reactions, potentially leading to covalent inhibition of a target enzyme. This is a mechanism employed by some anticancer agents.[13]

-

Synthetic Handle: The allyl group provides a reactive site for further chemical modification, allowing for the creation of a library of derivatives for structure-activity relationship (SAR) studies.[14] It can be modified through reactions like epoxidation, dihydroxylation, or thiol-ene click chemistry.[14]

Caption: Key structural features and their potential roles.

Potential Therapeutic Applications and Future Directions

Given the diverse biological activities associated with the sulfonamide scaffold and the modulating effects of the other functional groups, 1-Allyl-N-tert-butylcyclopropane-1-sulfonamide could be a valuable starting point for several therapeutic areas:

-

Oncology: The presence of the allyl group and the general anticancer potential of novel sulfonamides make this a compound of interest for cancer research.[5][11]

-

Infectious Diseases: The sulfonamide core is a classic antibacterial pharmacophore.[6] The unique substitutions on this molecule could lead to novel antibacterial agents that overcome existing resistance mechanisms.

-

Inflammatory Disorders: Certain sulfonamides are known to be inhibitors of enzymes like carbonic anhydrase or cyclooxygenase, which are implicated in inflammation.[5][6]

Further research is warranted to synthesize this molecule and screen it against a variety of biological targets. A systematic SAR study, involving modification of the allyl and tert-butyl groups, would be a logical next step to explore and optimize its potential biological activity.

Conclusion

1-Allyl-N-tert-butylcyclopropane-1-sulfonamide represents a fascinating convergence of privileged medicinal chemistry motifs. While direct biological data is currently lacking in public literature, a thorough analysis of its structure suggests it is a compound with significant potential for hit-and-lead discovery. Its combination of a bioactive sulfonamide core, a property-enhancing cyclopropyl ring, a modulating tert-butyl group, and a reactive allyl handle makes it a prime candidate for investigation in oncology, anti-infective, and anti-inflammatory drug discovery programs. The synthetic route proposed herein offers a clear path for its preparation, paving the way for future biological evaluation.

References

-

From Natural Sources to Synthetic Derivatives: The Allyl Motif as a Powerful Tool for Fragment-Based Design in Cancer Treatment. Journal of Medicinal Chemistry. [Link]

-

From Natural Sources to Synthetic Derivatives: The Allyl Motif as a Powerful Tool for Fragment-Based Design in Cancer Treatment. PMC. [Link]

-

Significance of Polymers with “Allyl” Functionality in Biomedicine: An Emerging Class of Functional Polymers. MDPI. [Link]

-

From Natural Sources to Synthetic Derivatives: The Allyl Motif as a Powerful Tool for Fragment-Based Design in Cancer Treatment. ResearchGate. [Link]

-

How Alkyls Influence Medicinal Chemistry Developments?. Patsnap Eureka. [Link]

-

The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. [Link]

-

The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. [Link]

-

1-Allyl-N-tert-butyl cyclopropane-1-sulfonamide. National Analytical Corporation. [Link]

-

Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Chemistry Portal. [Link]

-

N-Butylbenzenesulfonamide. Oxford Academic. [Link]

-

Recent advances in medicinal chemistry of sulfonamides. Rational design as anti-tumoral, anti-bacterial and anti-inflammatory agents. PubMed. [Link]

-

US Patent No. 8829195. Regulations.gov. [Link]

-

The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Sami Publishing Company. [Link]

-

Molecular Structure Studies on Allyl Sulfonamides: Synthesis, Theoretical Treatment and Evaluation of Biological Activity. SciELO. [Link]

-

Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. PMC. [Link]

-

Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. Egyptian Journal of Chemistry. [Link]

-

Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach. Organic & Biomolecular Chemistry. [Link]

Sources

- 1. 1-Allyl-N-tert-butyl cyclopropane-1-sulfonamide Supplier in Mumbai, 1-Allyl-N-tert-butyl cyclopropane-1-sulfonamide Trader, Maharashtra [chemicalmanufacturers.in]

- 2. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. How Alkyls Influence Medicinal Chemistry Developments? [eureka.patsnap.com]

- 5. Recent advances in medicinal chemistry of sulfonamides. Rational design as anti-tumoral, anti-bacterial and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 7. New Reagent for Synthesis of Primary Sulfonamides: tBuONSO | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 8. scientificupdate.com [scientificupdate.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis and application of s-tert-butyl sulfonamide_Chemicalbook [chemicalbook.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. From Natural Sources to Synthetic Derivatives: The Allyl Motif as a Powerful Tool for Fragment-Based Design in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

An In-depth Technical Guide to Elucidating the Mechanism of Action of 1-Allyl-N-tert-butylcyclopropane-1-sulfonamide

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for investigating the mechanism of action of the novel chemical entity, 1-Allyl-N-tert-butylcyclopropane-1-sulfonamide. In the absence of published pharmacological data for this specific molecule, this document synthesizes established knowledge of its core chemical moieties—the cyclopropane ring and the sulfonamide group—to propose a putative mechanism of action and outlines a rigorous, multi-tiered experimental strategy for its validation. This guide is intended to serve as a roadmap for researchers, offering detailed protocols and the scientific rationale behind each experimental choice, thereby enabling a thorough and efficient elucidation of the compound's biological activity.

Introduction: Deconstructing 1-Allyl-N-tert-butylcyclopropane-1-sulfonamide

1-Allyl-N-tert-butylcyclopropane-1-sulfonamide is a synthetic organic compound featuring two key pharmacologically active scaffolds: a cyclopropane ring and a sulfonamide functional group.[1][2][3][4] While no specific biological activity has been documented for this exact molecule, the extensive therapeutic applications of both cyclopropane-containing drugs and sulfonamide derivatives provide a strong basis for postulating its potential pharmacological profile.

The cyclopropane moiety is a highly strained, three-membered carbocycle that is increasingly utilized in medicinal chemistry.[5][6] Its unique stereoelectronic properties can confer metabolic stability, improve binding affinity to biological targets, and serve as a rigid scaffold to orient other functional groups.[7][8] Compounds incorporating a cyclopropane ring have demonstrated a wide array of biological activities, including antimicrobial, antiviral, antitumor, and neuroprotective effects.[5][7][8]

The sulfonamide group (-SO₂NH₂) is a cornerstone of medicinal chemistry, first introduced as antimicrobial agents.[9][10] The classic mechanism of antibacterial sulfonamides involves the competitive inhibition of dihydropteroate synthetase, an enzyme essential for folic acid synthesis in bacteria.[11][12][13] However, the versatility of the sulfonamide scaffold has led to the development of drugs with diverse mechanisms, targeting carbonic anhydrases, proteases, ion channels, and various receptors.[9][14][15] Notably, recent research has focused on the development of sulfonamide derivatives for the treatment of central nervous system (CNS) disorders.[14][16][17]

Given the combined presence of these two pharmacophores, 1-Allyl-N-tert-butylcyclopropane-1-sulfonamide presents as a promising candidate for a range of therapeutic applications. This guide will proceed under the hypothesis that the compound may act as a modulator of enzymatic activity or ion channel function, potentially with applications in infectious diseases or neurology.

A Proposed Putative Mechanism of Action

Based on the synthesis of available literature, a primary hypothetical mechanism of action for 1-Allyl-N-tert-butylcyclopropane-1-sulfonamide is its function as an inhibitor of a metalloenzyme, potentially a carbonic anhydrase or a matrix metalloproteinase (MMP) . The sulfonamide group is a well-established zinc-binding moiety present in numerous enzyme inhibitors, while the cyclopropane and allyl groups could confer specificity and favorable interactions with the enzyme's active site.

An alternative, yet equally plausible, hypothesis is its role as a modulator of a voltage-gated ion channel , such as a sodium (NaV) or calcium (CaV) channel. Aryl sulfonamides have been identified as potent inhibitors of NaV channels.[18] The lipophilic nature of the tert-butyl and allyl groups could facilitate the compound's interaction with the hydrophobic domains of these channels.

The following sections detail an experimental workflow designed to test these hypotheses and uncover the true mechanism of action.

Tier 1: Initial Target Agnostic Screening and Physicochemical Characterization

The initial phase of investigation focuses on broad, unbiased screening to identify the general biological space in which the compound is active, alongside a determination of its fundamental chemical properties.

Broad-Spectrum Phenotypic Screening

A high-content phenotypic screen across a diverse panel of human cell lines (e.g., cancer lines, neuronal cells, immune cells) is the first logical step. This will reveal any cytotoxic, cytostatic, or morphological effects, providing initial clues as to the compound's general bioactivity.

Physicochemical and ADMET Profiling

Understanding the drug-like properties of the compound is critical for interpreting biological data and guiding further experiments.

Table 1: Key Physicochemical and ADMET Parameters

| Parameter | Experimental Method | Rationale |

| Solubility | Kinetic and thermodynamic solubility assays | Determines the concentration range for in vitro assays. |

| LogP/LogD | Shake-flask or HPLC method | Predicts membrane permeability and potential for CNS penetration.[16] |

| Permeability | PAMPA or Caco-2 assay | Assesses the ability of the compound to cross biological membranes. |

| Metabolic Stability | Liver microsome stability assay | Predicts the extent of first-pass metabolism. |

| Plasma Protein Binding | Rapid equilibrium dialysis | Determines the fraction of free drug available to interact with targets. |

Tier 2: Target Identification and Initial Validation

Based on the outcomes of Tier 1, the focus shifts to identifying the specific molecular target(s) of 1-Allyl-N-tert-butylcyclopropane-1-sulfonamide.

Chemical Proteomics Approach for Unbiased Target Identification

Chemical proteomics is a powerful tool for identifying the direct binding partners of a small molecule within a complex biological sample.[19] An activity-based protein profiling (ABPP) or a compound-centric chemical proteomics (CCCP) approach can be employed.

-

Probe Synthesis: Synthesize an analog of 1-Allyl-N-tert-butylcyclopropane-1-sulfonamide that incorporates a linker and a reporter tag (e.g., biotin) for affinity purification.

-

Cell Lysate Incubation: Incubate the biotinylated probe with cell lysates from a responsive cell line identified in the Tier 1 screen.

-

Affinity Purification: Use streptavidin-coated beads to capture the probe-protein complexes.

-

Elution and Digestion: Elute the bound proteins and digest them into peptides using trypsin.

-

LC-MS/MS Analysis: Identify the captured proteins using liquid chromatography-tandem mass spectrometry.

-

Data Analysis: Analyze the mass spectrometry data to identify proteins that are specifically enriched in the presence of the probe compared to a control.

Caption: Workflow for unbiased target identification using chemical proteomics.

Targeted Enzymatic and Ion Channel Assays

In parallel with the proteomics approach, and guided by our initial hypotheses, a panel of targeted assays should be conducted.

Table 2: Proposed Targeted Assays

| Assay Type | Specific Targets | Rationale |

| Enzyme Inhibition Assays | Carbonic Anhydrases (CA-II, CA-IX), Matrix Metalloproteinases (MMP-2, MMP-9) | The sulfonamide moiety is a known zinc-binder in these enzymes.[9][15] |

| Ion Channel Electrophysiology | Voltage-gated sodium channels (NaV1.5, NaV1.7), Voltage-gated calcium channels (CaV2.2) | Aryl sulfonamides are known to modulate these channels.[18] |

Tier 3: In-depth Mechanistic Elucidation and Cellular Validation

Once a putative target is identified and validated, the subsequent experiments are designed to elucidate the precise mechanism of interaction and confirm its relevance in a cellular context.

Elucidating the Mode of Inhibition/Modulation

If the target is an enzyme, enzyme kinetics studies (e.g., Michaelis-Menten kinetics) should be performed to determine the mode of inhibition (competitive, non-competitive, or uncompetitive). If the target is an ion channel, detailed electrophysiological studies can reveal the nature of the block (e.g., open-channel block, state-dependent inhibition).

Cellular Target Engagement Assays

Confirming that the compound interacts with its target in a live-cell environment is crucial. Techniques such as the Cellular Thermal Shift Assay (CETSA) can be employed to demonstrate target engagement.

-

Cell Treatment: Treat intact cells with varying concentrations of 1-Allyl-N-tert-butylcyclopropane-1-sulfonamide or a vehicle control.

-

Heating: Heat the treated cells at a range of temperatures to induce protein denaturation.

-

Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

-

Western Blot Analysis: Quantify the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting.

-

Data Analysis: A shift in the melting temperature of the target protein in the presence of the compound indicates direct binding.

Caption: Workflow for confirming cellular target engagement using CETSA.

Downstream Signaling Pathway Analysis

If the target is part of a known signaling pathway, the effect of the compound on downstream events should be investigated. For example, if the target is a kinase, a phosphoproteomics study could reveal the downstream signaling consequences of its inhibition.

Caption: Hypothetical signaling pathway modulation by the compound.

Conclusion and Future Directions

This technical guide provides a structured and scientifically rigorous approach to elucidating the mechanism of action of 1-Allyl-N-tert-butylcyclopropane-1-sulfonamide. By systematically progressing from broad phenotypic screening to specific target identification and in-depth mechanistic studies, researchers can efficiently and accurately define the pharmacological profile of this novel compound. The insights gained from these studies will be instrumental in guiding its future development as a potential therapeutic agent.

References

- Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. (2024). MDPI.

- Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025). Taylor & Francis Online.

- Current development in sulfonamide derivatives to enable CNS-drug discovery. (2025). PubMed.

- Selected cyclopropane-containing natural products and pharmaceutical compounds. (n.d.). ResearchGate.

- Cyclopropane Derivatives and their Diverse Biological Activities. (n.d.). Docentes FCT NOVA.

- Sulfonamide Agents for Treatment of Staphylococcus MRSA and MSSA Infections of the Central Nervous System. (2010). PubMed.

- Synthesis and Properties of Cyclopropane-Derived Peptidomimetics. (2006). ACS Publications.

- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). ResearchGate.

- 1-Allyl-N-tert-butyl cyclopropane-1-sulfonamide. (n.d.). National Analytical Corporation.

- Therapeutic applications of sulfonamides. (n.d.). ResearchGate.

- WO2024023284: Novel sulphonamides and their use as neuroprotective and/or neurorestorative agents. (n.d.). Edelris.

- Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). SpringerLink.

- 1-Allyl-N-(tert-butyl)cyclopropane-1-sulfonamide. (n.d.). Sigma-Aldrich.

- Antibacterial sulfonamides. (n.d.). SlideShare.

- 669008-27-9|1-Allyl-N-(tert-butyl)cyclopropane-1-sulfonamide. (n.d.). BLDpharm.

- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Adv. J. Chem. B.

- Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. (2024). MDPI.

- 1-allyl-n-tert-butyl Cyclopropane-1-sulfonamide - Cas No: 669008-27-9. (n.d.). Tradeindia.

- Synthesis and application of s-tert-butyl sulfonamide. (n.d.). ChemicalBook.

- Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. (n.d.). PMC.

- Identification of aryl sulfonamides as novel and potent inhibitors of NaV1.5. (2021). PubMed.

- Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842). (2018). OSTI.gov.

- ANTIMICROBIAL SULFONAMIDE DRUGS. (n.d.). Advanced technologies.

- Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. (2024). MDPI.

Sources

- 1. 1-Allyl-N-tert-butyl cyclopropane-1-sulfonamide Supplier in Mumbai, 1-Allyl-N-tert-butyl cyclopropane-1-sulfonamide Trader, Maharashtra [chemicalmanufacturers.in]

- 2. 1-Allyl-N-(tert-butyl)cyclopropane-1-sulfonamide | 669008-27-9 [sigmaaldrich.com]

- 3. 669008-27-9|1-Allyl-N-(tert-butyl)cyclopropane-1-sulfonamide|BLD Pharm [bldpharm.com]

- 4. 1-allyl-n-tert-butyl Cyclopropane-1-sulfonamide - Cas No: 669008-27-9 at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]

- 8. docentes.fct.unl.pt [docentes.fct.unl.pt]

- 9. ajchem-b.com [ajchem-b.com]

- 10. researchgate.net [researchgate.net]

- 11. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. uomus.edu.iq [uomus.edu.iq]

- 13. mdpi.com [mdpi.com]

- 14. Current development in sulfonamide derivatives to enable CNS-drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Sulfonamide agents for treatment of Staphylococcus MRSA and MSSA infections of the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. WO2024023284: Novel sulphonamides and their use as neuroprotective and/or neurorestorative agents - Edelris [edelris.com]

- 18. Identification of aryl sulfonamides as novel and potent inhibitors of NaV1.5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics [mdpi.com]

The Allyl-Sulfonamide Scaffold: Synthetic Versatility and Isoform-Selective Inhibition of Carbonic Anhydrases

Executive Summary: The "Privileged Handle" Hypothesis

In modern medicinal chemistry, the sulfonamide moiety (

This guide focuses on a specific structural refinement: the

Why the allyl group? It is not merely a hydrophobic tail. From a "Senior Scientist" perspective, the allyl group represents a dual-purpose strategic handle :

-

Therapeutic Function: It occupies the hydrophobic sub-pockets of CA active sites, driving selectivity for tumor-associated isoforms (CA IX/XII) over cytosolic ones (CA I/II).

-

Synthetic Utility: It serves as a latent functional group for late-stage diversification via Thiol-Ene "Click" Chemistry , allowing rapid library generation without rebuilding the core scaffold.

Therapeutic Rationale: The "Tail Approach" in CA Inhibition

The human genome encodes 15 CA isoforms. The challenge in drug design is not potency, but selectivity . Systemic inhibition of cytosolic CA I and II leads to adverse effects (paresthesia, fatigue). The target for hypoxic tumors is the transmembrane CA IX , which is overexpressed in cancer cells to regulate pH.

Mechanistic Basis

Classical sulfonamides coordinate the Zinc ion (

The allyl group (

Visualization of the Binding Logic

The following diagram illustrates the differential binding logic that drives the selectivity of allyl-sulfonamides.

Caption: Schematic of the "Tail Approach." The allyl tail exploits structural differences in the hydrophobic rim to favor CA IX binding over CA II.

Synthetic Protocols: Constructing the Scaffold

Protocol A: Controlled N-Allylation (Standard)

Best for: Gram-scale synthesis of simple precursors.

-

Reagents: Primary sulfonamide (1.0 eq), Allyl Bromide (1.1 eq),

(2.0 eq). -

Solvent: Anhydrous DMF or Acetone.

-

Procedure:

-

Dissolve sulfonamide in DMF under

atmosphere. -

Add

and stir at RT for 30 min to generate the sulfonamidate anion. -

Add Allyl Bromide dropwise (critical to avoid bis-alkylation).

-

Heat to 50°C for 4–6 hours.

-

Workup: Quench with water, extract with EtOAc. The mono-allyl product is usually less polar than the starting material but more polar than the bis-allyl impurity.

-

Protocol B: Late-Stage Diversification via Thiol-Ene "Click"

Best for: Rapidly generating a library of derivatives from a single N-allyl parent.

The allyl group is an excellent "ene" for radical-mediated thiol-ene coupling. This allows you to attach polar moieties (sugars, amino acids) to modulate solubility without affecting the Zinc-binding headgroup.

-

Conditions: Thiol (R-SH), Photoinitiator (DMPA), UV light (365 nm).

Caption: Thiol-ene click workflow for diversifying N-allyl sulfonamides into complex thioethers.

Data Analysis: Structure-Activity Relationship (SAR)

The following table summarizes representative Inhibition Constant (

Table 1: Representative SAR of N-Substituted Sulfonamides against Human CA Isoforms

| Compound ID | R-Group (Tail) | Selectivity Ratio (II/IX) | |||

| AAZ | (Acetazolamide Std) | 250 | 12 | 25 | 0.48 (Non-selective) |

| Cmpd 1 | 150 | 10 | 18 | 0.55 | |

| Cmpd 2 | >10,000 | 2,400 | 14 | 171.4 (Highly Selective) | |

| Cmpd 3 | >10,000 | 85 | 9 | 9.4 | |

| Cmpd 4 | 450 | 120 | 45 | 2.6 |

Analysis:

-

Compound 2 (Allyl): Shows a massive drop in affinity for the off-target cytosolic hCA I and II (micromolar range) while maintaining nanomolar potency against the tumor-associated hCA IX.

-

Mechanism: The allyl group is too bulky for the constricted active site of hCA II but fits the hydrophobic pocket of hCA IX.

-

Compound 3 (Phenyl): Potent, but loses selectivity compared to the allyl variant due to non-specific hydrophobic interactions.

References

-

Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

-

Supuran, C. T., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry. Link

-

Hoyle, C. E., & Bowman, C. N. (2010). Thiol-Ene Click Chemistry. Angewandte Chemie International Edition. Link

- Tsuji, J. (1986). Palladium Reagents and Catalysts: Innovations in Organic Synthesis. Wiley.

-

Chazalette, C., et al. (2001).[5] Carbonic Anhydrase Inhibitors: Allylsulfonamide, Styrene Sulfonamide, N-Allyl Sulfonamides.[5] Journal of Enzyme Inhibition. Link

Sources

- 1. Direct sulfonamidation of (hetero)aromatic C–H bonds with sulfonyl azides: a novel and efficient route to N-(hetero)aryl sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 3. Thiol-ene reaction - Wikipedia [en.wikipedia.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. research.amanote.com [research.amanote.com]

Technical Whitepaper: Pre-Clinical Profiling and Screening of 1-Allyl-N-tert-butylcyclopropane-1-sulfonamide

Executive Summary

1-Allyl-N-tert-butylcyclopropane-1-sulfonamide (hereafter referred to as ABCS ) represents a "privileged scaffold" in modern medicinal chemistry, specifically within the design of macrocyclic inhibitors for viral proteases (e.g., HCV NS3/4A) and protein-protein interaction modulators. Its structural architecture combines a rigid cyclopropane core (reducing conformational entropy cost upon binding), a sulfonamide bioisostere, and an allyl handle suitable for Ring-Closing Metathesis (RCM).

This guide outlines the preliminary screening protocol required to validate ABCS as a viable lead intermediate or fragment. The screening is divided into three phases: Structural Integrity Verification , Physicochemical Profiling , and Biological Liability Assessment .

Part 1: Chemical Architecture & Structural Logic

Before initiating wet-lab screening, it is critical to understand the pharmacophoric logic of ABCS. This dictates what we screen for.

Structural Activity Relationship (SAR) Map

The following diagram illustrates the functional roles of each moiety within ABCS, guiding our screening priorities.

Figure 1: Pharmacophoric deconstruction of ABCS and associated screening priorities.

Part 2: Phase I - Structural Integrity & Purity Screening

For ABCS, chemical purity is insufficient; stereochemical purity is paramount. The cyclopropane ring introduces chirality that drastically affects biological potency.

Protocol 1.1: Chiral Purity Assessment (HPLC)

Objective: Quantify enantiomeric excess (ee) and diastereomeric ratios.

-

Instrumentation: Agilent 1260 Infinity II or equivalent.

-

Column: Chiralpak AD-H or IC (Amylose-based), 4.6 x 250 mm, 5 µm.

-

Mobile Phase: Hexane:Isopropanol (90:10 v/v) with 0.1% Diethylamine (DEA).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 210 nm (Sulfonamide absorption) and 254 nm.

Acceptance Criteria:

| Parameter | Threshold | Rationale |

|---|---|---|

| Chemical Purity | > 98.0% | Essential for accurate biological IC50 data. |

| Enantiomeric Excess | > 95.0% | Racemates in cyclopropane scaffolds often lead to false positives/negatives. |

| Residual Solvents | < 500 ppm | Solvents like DMF/DMSO can inhibit enzymes in downstream bioassays. |

Part 3: Phase II - Physicochemical Profiling (ADME)

This phase determines if ABCS possesses "drug-like" properties or requires structural modification (e.g., bioisosteric replacement of the tert-butyl group).

Protocol 2.1: Kinetic Solubility (Turbidimetric Assay)

Rationale: Sulfonamides can suffer from poor aqueous solubility, leading to precipitation in bioassays. Methodology:

-

Prepare a 10 mM stock solution of ABCS in DMSO.

-

Spike into PBS (pH 7.4) to final concentrations of 1, 10, 50, and 100 µM (final DMSO < 1%).

-

Incubate for 2 hours at 37°C with shaking.

-

Measure absorbance at 620 nm (turbidity) using a microplate reader.

-

Control: Prednisolone (High Sol) and Nicardipine (Low Sol).

Protocol 2.2: Metabolic Stability (Microsomal Stability)

Criticality: The allyl group is a metabolic liability. It is susceptible to epoxidation by Cytochrome P450s (CYP2E1, CYP3A4), potentially forming reactive metabolites.

Workflow:

-

System: Pooled Human Liver Microsomes (HLM) (0.5 mg protein/mL).

-

Substrate: 1 µM ABCS.

-

Cofactor: NADPH regenerating system.

-

Timepoints: 0, 5, 15, 30, 60 min.

-

Analysis: LC-MS/MS (monitor disappearance of parent mass m/z ~218 [M+H]+).

-

Calculation:

Interpretation:

-

High Clearance (> 40 µL/min/mg): Indicates rapid oxidation of the allyl group. Action: Consider reducing the double bond or substituting with a cyclopropylmethyl group.

Part 4: Phase III - Biological Liability Screening

Sulfonamides are notorious for off-target activity against Carbonic Anhydrases (CA). Screening ABCS against CA is mandatory to rule out diuretic or ocular side effects early.

Protocol 3.1: Carbonic Anhydrase (CA-II) Inhibition Assay

Objective: Determine if ABCS inhibits human CA-II (a common off-target for sulfonamides).

Reagents:

-

Enzyme: Human Recombinant CA-II.

-

Substrate: 4-Nitrophenyl acetate (4-NPA).

-

Buffer: 50 mM Tris-HCl, pH 7.6.

Procedure:

-

Incubation: Mix 10 nM CA-II with ABCS (serial dilution 0.1 nM – 10 µM) in buffer. Incubate 10 min at 25°C.

-

Reaction Start: Add 4-NPA (1 mM final).

-

Measurement: Monitor hydrolysis of 4-NPA to 4-nitrophenol by absorbance at 405 nm over 20 minutes (Kinetic Mode).

-

Data Analysis: Fit to Sigmoidal Dose-Response curve to determine IC50.

Success Metric: IC50 > 10 µM (Indicates low affinity/high selectivity). If IC50 < 1 µM, the sulfonamide is "promiscuous" and requires modification (e.g., N-substitution tuning).

Protocol 3.2: General Cytotoxicity (MTT/CellTiter-Glo)

Objective: Ensure the scaffold itself is not toxic to mammalian cells (e.g., HepG2 or HEK293).

-

Dosing: 72-hour exposure, 0.1 – 100 µM.

-

Pass Criteria: CC50 > 50 µM.

Part 5: Screening Workflow Summary

The following diagram summarizes the decision tree for the preliminary screening of ABCS.

Figure 2: Sequential screening cascade for ABCS validation.

References

-

Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

-

Lliver, F., et al. (2010). Discovery of Simeprevir (TMC435): A Macrocyclic Hepatitis C Virus NS3/4A Protease Inhibitor. Journal of Medicinal Chemistry, 53(24), 8900-8910. Link (Demonstrates utility of vinylcyclopropane sulfonamide scaffolds).

-

Di, L., & Kerns, E. (2015). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. Link

-

Meanwell, N. A. (2014). The influence of bioisosteres in drug design: tactical applications to address developability problems. Topics in Medicinal Chemistry. Link

Methodological & Application

"use of 1-Allyl-N-tert-butylcyclopropane-1-sulfonamide as a chemical probe"

Application Note: 1-Allyl-N-tert-butylcyclopropane-1-sulfonamide as a Structural Probe for Macrocyclic Peptidomimetics

Abstract

This guide details the application of 1-Allyl-N-tert-butylcyclopropane-1-sulfonamide (CAS: 669008-27-9) as a specialized chemical probe in the design of macrocyclic inhibitors, specifically targeting serine proteases such as the Hepatitis C Virus (HCV) NS3/4A protease .

Unlike traditional fluorescent readout probes, this compound functions as a Fragment-Based Drug Discovery (FBDD) probe . It serves two critical functions:

-

Bioisosteric Probing: It introduces a sulfonamide moiety to mimic the tetrahedral transition state of peptide bond hydrolysis.

-

Conformational Locking: The 1-allyl group acts as a "warhead" for Ring-Closing Metathesis (RCM), allowing researchers to synthesize and test macrocyclic constraints that stabilize the bioactive conformation of the inhibitor.

Scientific Background & Mechanism

The Role of Cyclopropane Sulfonamides in Protease Inhibition

The 1-Allyl-N-tert-butylcyclopropane-1-sulfonamide scaffold is a structural analog of Vinyl-ACCA (1-amino-2-vinylcyclopropanecarboxylic acid), the P1 anchor found in blockbuster HCV drugs like Danoprevir and Glecaprevir.

-

P1 Anchor: The cyclopropane ring fits snugly into the S1 specificity pocket of the NS3 protease.

-

Acyl-Sulfonamide Bioisostere: When coupled to a P2-P3 peptide backbone, the sulfonamide group forms an acyl-sulfonamide. This moiety possesses a pKa (~4.5–5.5) similar to a carboxylic acid but maintains a geometry that mimics the transition state of the scissile amide bond, enhancing affinity for the oxyanion hole of the protease.

-

The "Probe" Aspect: The N-tert-butyl group probes the steric tolerance of the S1' leaving group pocket . By utilizing this probe, researchers can map the hydrophobic boundaries of the protease active site.

Mechanism of Action: Macrocyclization via RCM

The primary utility of this probe is its ability to undergo Ring-Closing Metathesis (RCM) . The "1-Allyl" handle reacts with an olefin located at the P2 position (typically on a proline or isoindoline scaffold) to form a macrocycle. This macrocyclization reduces the entropic penalty of binding, significantly improving potency (Ki).

Visualization: Experimental Workflow

The following diagram illustrates the logical flow of using this probe to generate a bioactive macrocycle.

Figure 1: Workflow for utilizing the sulfonamide probe to synthesize and test macrocyclic protease inhibitors.

Detailed Experimental Protocols

Protocol A: Coupling the Probe to Peptide Backbone

Objective: To attach the probe (sulfonamide) to the carboxylic acid terminus of a P2-P3 peptide fragment, creating the acyl-sulfonamide core.

Reagents:

-

Probe: 1-Allyl-N-tert-butylcyclopropane-1-sulfonamide (1.0 equiv)

-

Peptide Acid: Boc-L-tert-leucine-L-vinylproline-OH (or similar P3-P2 precursor) (1.0 equiv)

-

Coupling Agent: CDI (1,1'-Carbonyldiimidazole) or EDC/DMAP.

-

Solvent: Anhydrous Dichloromethane (DCM) or THF.

-

Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).

Step-by-Step Procedure:

-

Activation: Dissolve the Peptide Acid (1.0 equiv) in anhydrous THF under nitrogen atmosphere. Add CDI (1.2 equiv) and stir at reflux for 2 hours to form the acyl-imidazole intermediate.

-

Probe Addition: Cool the mixture to room temperature. Add the Probe (1-Allyl-N-tert-butylcyclopropane-1-sulfonamide, 1.0 equiv) followed by DBU (1.5 equiv).

-

Reaction: Stir the reaction mixture at room temperature for 12–24 hours. Monitor by LC-MS for the formation of the [M+H]+ peak corresponding to the acyl-sulfonamide.

-

Workup: Quench with 1M HCl (to pH ~3). Extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over Na2SO4, and concentrate.

-

Purification: Purify via Flash Column Chromatography (SiO2, Hexane/EtOAc gradient).

Critical Note: The N-tert-butyl group on the probe is sterically bulky. If coupling yields are low, switch to using LiHMDS (Lithium bis(trimethylsilyl)amide) to deprotonate the sulfonamide probe before adding it to the activated acid.

Protocol B: Ring-Closing Metathesis (RCM)

Objective: To cyclize the linear precursor using the allyl group of the probe.

Reagents:

-

Catalyst: Hoveyda-Grubbs 2nd Generation Catalyst (5–10 mol%).

-

Solvent: Anhydrous 1,2-Dichloroethane (DCE) or Toluene (Degassed).

Step-by-Step Procedure:

-

Preparation: Dissolve the linear acyl-sulfonamide precursor from Protocol A in degassed DCE. Crucial: The concentration must be dilute (< 5 mM) to favor intramolecular cyclization over intermolecular polymerization.

-

Catalysis: Add Hoveyda-Grubbs II catalyst (5 mol%).

-

Reflux: Heat the solution to 60–80°C under a nitrogen balloon for 4–16 hours.

-

Monitoring: Monitor by HPLC. The product will typically elute slightly earlier than the starting material due to the constrained conformation.

-

Scavenging: Cool to RT. Add a metal scavenger (e.g., SiliaMetS® Thiol) to remove Ruthenium residues. Filter and concentrate.

-

Isolation: Isolate the cis-macrocycle (usually the major product) via preparative HPLC.

Data Analysis & Interpretation

When using this probe, the resulting data should be analyzed to determine the Ligand Efficiency (LE) of the sulfonamide moiety.

Table 1: Expected Structure-Activity Relationship (SAR) Trends

| Structural Feature | Observation in Assay | Interpretation |

| Sulfonamide Core | High Potency (Ki < 10 nM) | Validates the acyl-sulfonamide as a transition state mimic for the catalytic triad (His-Asp-Ser). |

| N-tert-butyl Group | Loss of Potency | Indicates the S1' pocket is sterically restricted; suggests replacing t-butyl with a smaller group (e.g., cyclopropyl) in next iteration. |

| N-tert-butyl Group | Maintained/Improved Potency | Indicates the S1' pocket has a large hydrophobic subsite; validates the use of bulky lipophilic groups. |

| Macrocyclization | >10x Potency vs. Linear | Confirms that the RCM constraint successfully pre-organizes the inhibitor into the bioactive conformation. |

References

-

Tsantrizos, Y. S., et al. (2003). "Macrocyclic inhibitors of the NS3 protease as potential therapeutic agents of hepatitis C virus infection."[1] Angewandte Chemie International Edition, 42(12), 1356-1360. Link

-

Llinàs-Brunet, M., et al. (2004). "Structure-activity study on a novel series of macrocyclic inhibitors of the hepatitis C virus NS3 protease leading to the discovery of BILN 2061." Journal of Medicinal Chemistry, 47(7), 1605-1608. Link

-

McCauley, J. A., et al. (2010). "Bicyclic proline macrocycles as hepatitis C virus NS3/4A protease inhibitors." Journal of Medicinal Chemistry, 53(6), 2443-2463. Link

-

Liverton, N. J., et al. (2008). "Molecular modeling based design of MK-7009, a potent, selective and orally bioavailable inhibitor of HCV NS3/4A protease." Journal of the American Chemical Society, 130(14), 4607-4609. Link

Disclaimer: This Application Note is for research purposes only. 1-Allyl-N-tert-butylcyclopropane-1-sulfonamide is a chemical reagent and should be handled with appropriate PPE in a fume hood.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Allyl-N-tert-butylcyclopropane-1-sulfonamide

Welcome to the technical support center for the synthesis of 1-Allyl-N-tert-butylcyclopropane-1-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, troubleshoot common issues, and ultimately improve reaction yields and purity.

Overview of the Synthetic Pathway

The synthesis of 1-Allyl-N-tert-butylcyclopropane-1-sulfonamide is typically approached in a two-stage process. The first stage involves the formation of the key intermediate, N-tert-butylcyclopropane-1-sulfonamide. The second stage is the allylation of this intermediate to yield the final product. Understanding the nuances of each stage is critical for a successful outcome.

Stage 1: Synthesis of N-tert-butylcyclopropane-1-sulfonamide

A common and effective method for the synthesis of N-tert-butylcyclopropane-1-sulfonamide involves an intramolecular cyclization reaction. This process begins with the reaction of 3-chloropropanesulfonyl chloride with tert-butylamine to form N-tert-butyl-(3-chloro)propyl sulfonamide. Subsequent treatment with a strong base, such as n-butyllithium, induces ring closure to form the desired cyclopropane ring.[1][2]

Stage 2: Allylation of N-tert-butylcyclopropane-1-sulfonamide

The final step is the allylation of the N-tert-butylcyclopropane-1-sulfonamide intermediate. This is typically achieved by deprotonating the sulfonamide with a suitable base to form the corresponding anion, which then acts as a nucleophile to attack an allyl electrophile, such as allyl bromide.

Troubleshooting Guide

This section addresses specific problems that may be encountered during the synthesis, providing explanations and actionable solutions.

Question 1: My yield of N-tert-butylcyclopropane-1-sulfonamide (the intermediate) is consistently low. What are the likely causes and how can I improve it?

Answer:

Low yields in the formation of the cyclopropane intermediate can often be traced back to several critical parameters in the ring-closing step.

-

Incomplete Deprotonation: The intramolecular cyclization requires the deprotonation of the sulfonamide proton, followed by deprotonation at the carbon alpha to the sulfonyl group to facilitate the ring-closing displacement of the chloride. A common pitfall is the use of an insufficient amount of strong base. At least two equivalents of n-alkyl lithium base are required for this ring-closing reaction.[1]

-

Reaction Temperature: The temperature during the addition of the n-alkyllithium is crucial. These reactions are typically carried out at low temperatures (-70°C to -20°C) to minimize side reactions.[1] Allowing the temperature to rise prematurely can lead to undesired intermolecular reactions or decomposition of the organolithium reagent.

-

Water Contamination: Organolithium reagents like n-butyllithium are extremely sensitive to moisture. Even trace amounts of water in your solvent or on your glassware will quench the reagent, leading to incomplete deprotonation and lower yields. Ensure all glassware is oven-dried and solvents are rigorously anhydrous.

-

Purity of N-tert-butyl-(3-chloro)propyl sulfonamide: Impurities in the starting material can interfere with the cyclization. Ensure the precursor is of high purity before proceeding.

Troubleshooting Workflow for Stage 1:

Caption: Troubleshooting workflow for low yield of the cyclopropane intermediate.

Question 2: The final allylation step is resulting in a complex mixture of products and a low yield of 1-Allyl-N-tert-butylcyclopropane-1-sulfonamide. What is going wrong?

Answer:

A messy allylation reaction often points to issues with the deprotonation step or competing side reactions.

-

Choice and Amount of Base: The acidity of the proton on the carbon alpha to the sulfonyl group in the cyclopropane ring is significantly lower than that of the sulfonamide proton. A strong, non-nucleophilic base is required for deprotonation. While n-butyllithium can be used, other bases like lithium diisopropylamide (LDA) or sodium hydride (NaH) might offer better results by minimizing competitive nucleophilic attack on the allyl bromide. Ensure at least one equivalent of a strong base is used.

-

Over-alkylation: If the reaction conditions are not carefully controlled, there is a possibility of di-allylation, although this is less likely due to steric hindrance.

-

Reaction Temperature: The addition of the base and the allyl bromide should be performed at low temperatures (e.g., -78°C) to control the reaction rate and prevent side reactions. After the addition, the reaction may be allowed to slowly warm to room temperature.

-

Nature of the Allylating Agent: Allyl bromide is a good electrophile, but it can also participate in other reactions. Ensure its purity and consider using allyl iodide for increased reactivity if needed, though this may also increase side reactions.

Troubleshooting Workflow for Stage 2:

Caption: Troubleshooting workflow for the allylation of N-tert-butylcyclopropane-1-sulfonamide.

Question 3: I am observing a significant amount of an impurity with a mass corresponding to the starting sulfonamide after the allylation reaction. What could be the reason?

Answer:

The presence of unreacted starting material is a clear indication of incomplete deprotonation or inefficient alkylation.

-

Insufficient Base: This is the most common cause. Ensure you are using at least one full equivalent of a strong base.

-

Inactive Base: Your strong base may have degraded. n-Butyllithium solutions should be titrated periodically to determine their exact concentration. Sodium hydride should be fresh and handled under an inert atmosphere.

-

Poor Solubility: The sulfonamide or its corresponding salt may have poor solubility in the chosen solvent at low temperatures, hindering the reaction. Consider using a co-solvent like THF to improve solubility.

-

Quenching of the Anion: Accidental introduction of a proton source (e.g., water, alcohol) before or during the addition of the allyl bromide will quench the sulfonamide anion, leading to the recovery of the starting material.

Frequently Asked Questions (FAQs)

Q1: What are the critical safety precautions to take during this synthesis?

A1: Both stages of this synthesis involve hazardous reagents.

-

n-Butyllithium: Highly pyrophoric and reacts violently with water. It should be handled under an inert atmosphere (argon or nitrogen) using syringe techniques.

-

3-Chloropropanesulfonyl chloride: Corrosive and a lachrymator. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Allyl bromide: A lachrymator and toxic. Handle in a well-ventilated fume hood.

-

Low Temperatures: The use of dry ice/acetone or liquid nitrogen baths requires cryogenic gloves and care to avoid frostbite.

Q2: Are there alternative methods for the synthesis of the N-tert-butylcyclopropane-1-sulfonamide intermediate?

A2: Yes, an alternative route involves the direct reaction of cyclopropanesulfonyl chloride with tert-butylamine. The availability and cost of cyclopropanesulfonyl chloride would be a key consideration for this approach.

Q3: How can I effectively purify the final product, 1-Allyl-N-tert-butylcyclopropane-1-sulfonamide?

A3: The final product is a solid at room temperature.[3] Purification can typically be achieved by:

-

Aqueous Workup: After the reaction is complete, a careful aqueous workup is necessary to remove any remaining base and inorganic salts.

-

Extraction: The product can be extracted into an organic solvent like ethyl acetate or dichloromethane.

-

Chromatography: Flash column chromatography on silica gel is a standard and effective method for removing unreacted starting materials and any side products. A gradient of ethyl acetate in hexanes is a good starting point for elution.

-

Recrystallization: If a highly pure product is required, recrystallization from a suitable solvent system can be employed.

Data Summary and Protocols

Table 1: Recommended Reaction Parameters

| Parameter | Stage 1: Cyclization | Stage 2: Allylation |

| Key Reagent | n-Butyllithium | LDA or NaH |

| Equivalents of Base | ≥ 2.0 | 1.0 - 1.2 |

| Solvent | Toluene/THF | Anhydrous THF |

| Temperature | -70°C to -20°C | -78°C to RT |

| Allylating Agent | N/A | Allyl bromide |

Experimental Protocol: Stage 1 - Synthesis of N-tert-butylcyclopropane-1-sulfonamide

This protocol is adapted from general procedures for similar transformations and should be optimized for specific laboratory conditions.[1][2]

-

To a solution of N-tert-butyl-(3-chloro)propyl sulfonamide (1.0 eq.) in anhydrous toluene, add anhydrous tetrahydrofuran (THF) to create a solvent mixture (e.g., 1:3 toluene:THF).

-

Cool the solution to -50°C under an inert atmosphere.

-

Slowly add n-butyllithium (2.2 eq.) via syringe, maintaining the internal temperature below -40°C.

-

Stir the reaction mixture at -50°C to -20°C for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at low temperature.

-

Allow the mixture to warm to room temperature and separate the organic and aqueous layers.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography.

Experimental Protocol: Stage 2 - Synthesis of 1-Allyl-N-tert-butylcyclopropane-1-sulfonamide

-

Dissolve N-tert-butylcyclopropane-1-sulfonamide (1.0 eq.) in anhydrous THF under an inert atmosphere.

-

Cool the solution to -78°C.

-

Slowly add a solution of LDA (1.1 eq.) in THF, maintaining the temperature at -78°C.

-

Stir the mixture at -78°C for 30-60 minutes.

-

Add allyl bromide (1.2 eq.) dropwise via syringe.

-

Allow the reaction to stir at -78°C for 1 hour, then slowly warm to room temperature and stir for an additional 2-12 hours, monitoring by TLC or LC-MS.

-

Quench the reaction with saturated aqueous ammonium chloride.

-

Extract the product with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Visualizing the Synthetic Pathway and Key Intermediates

Caption: Overall synthetic pathway for 1-Allyl-N-tert-butylcyclopropane-1-sulfonamide.

References

- Process for the preparation of cyclopropyl sulfonamide. WO2009053281A1.

- Preparation of cyclopropyl sulfonylamides. US20090112021A1.

-

1-Allyl-N-tert-butyl cyclopropane-1-sulfonamide. National Analytical Corporation. Available at: [Link]

-

Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. PMC. Available at: [Link]

-

Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Chemistry Portal. Available at: [Link]

Sources

Technical Support Guide: Purification Strategies for 1-Allyl-N-tert-butylcyclopropane-1-sulfonamide

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 1-Allyl-N-tert-butylcyclopropane-1-sulfonamide (CAS No. 669008-27-9). We address common and complex purification challenges through a series of frequently asked questions and troubleshooting scenarios, grounded in established chemical principles and field-proven techniques.

Introduction: Understanding the Purification Challenge

1-Allyl-N-tert-butylcyclopropane-1-sulfonamide is a solid compound featuring a unique combination of functional groups: a polar, hydrogen-bond-capable sulfonamide group, a rigid cyclopropane ring, and nonpolar allyl and tert-butyl groups.[1] This structural duality can complicate purification, as the molecule does not behave as strictly polar or nonpolar. Commercially available batches often have a purity of around 95%, making an effective final purification step critical for applications requiring high-purity material.[1]

The key to successful purification lies in exploiting the subtle differences in physicochemical properties between the target compound and any residual starting materials, byproducts, or solvents. This guide will focus on the two primary purification techniques for this class of molecule: chromatography and crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most effective primary purification techniques for this compound? A: The two most powerful and commonly employed methods are flash column chromatography on silica gel and recrystallization from an appropriate solvent system. The choice between them depends on the nature and quantity of the impurities. A logical workflow can help determine the best starting point.

Caption: Decision workflow for selecting a primary purification strategy.

Q2: Which solvents are suitable for dissolving 1-Allyl-N-tert-butylcyclopropane-1-sulfonamide? A: Given its mixed polarity, solvents like ethyl acetate, dichloromethane (DCM), and acetone are good starting points for complete dissolution. For chromatography, it is typically loaded onto silica gel using a less polar solvent system in which it has limited solubility. For recrystallization, solubility should be tested in a range of solvents, including toluene, ethanol, isopropanol, and acetonitrile, to find a system where it is soluble when hot but sparingly soluble when cold.

Q3: How can I effectively remove residual solvents from my final product? A: Residual solvents can be tenacious. Drying under high vacuum at a temperature well below the compound's melting point is standard. For high-boiling solvents like toluene or ethanol, a technique called co-evaporation can be effective. This involves dissolving the product in a low-boiling solvent like DCM, then removing it on a rotary evaporator. Repeating this process 2-3 times can help pull off the more stubborn solvent molecules. A patent for a similar cyclopropyl sulfonamide specifically mentions co-evaporation with toluene to remove formic acid.[2]

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during purification experiments and provides actionable solutions based on chemical principles.

Recrystallization Problems

Problem: My product is "oiling out" instead of forming crystals. Causality & Solution: "Oiling out" occurs when the solid melts in the hot solvent or when its solubility is so high that it separates as a liquid upon cooling before it can organize into a crystal lattice.[3] This is often exacerbated by a high concentration of impurities.

-

Immediate Action: Re-heat the solution to re-dissolve the oil. Add a small amount (5-10% more) of hot solvent to decrease saturation, then allow it to cool much more slowly. A slower cooling rate provides more time for nucleation and proper crystal growth.[3]

-

Change Solvent System: The current solvent may be too good. Switch to a less powerful solvent or use a solvent/anti-solvent system. For example, dissolve the compound in a minimum of hot ethanol (good solvent) and slowly add warm water (anti-solvent) until the solution just becomes turbid, then allow it to cool.[4]

-

Pre-Purification: If the crude product is very impure, a rapid filtration through a short plug of silica gel (a "flash plug") to remove gross impurities may be necessary before attempting recrystallization.

Problem: I am not getting any crystal formation, even after cooling in an ice bath. Causality & Solution: This typically means the solution is not sufficiently supersaturated, either because too much solvent was used or because the nucleation process has not initiated.[3]

-

Induce Crystallization:

-

Scratching: Use a glass rod to gently scratch the inside surface of the flask just below the liquid level. The microscopic imperfections in the glass can serve as nucleation sites.[3][4]

-

Seeding: If you have a pure crystal from a previous batch, add a single, tiny "seed" crystal to the cooled solution to template crystal growth.[3][4]

-

-

Reduce Solvent Volume: Carefully evaporate a portion of the solvent and attempt to cool the more concentrated solution again.

-

Add an Anti-Solvent: If the compound is dissolved in a good solvent, you can slowly add a miscible "anti-solvent" (in which the compound is insoluble) to force precipitation.[4]

Caption: Troubleshooting flowchart for common recrystallization issues.

Chromatography Problems

Problem: My compound is streaking badly on a silica gel column. Causality & Solution: Streaking, or tailing, is often caused by the acidic nature of standard silica gel interacting too strongly with the sulfonamide group. It can also be caused by overloading the column.

-

Modify the Mobile Phase: Add a small amount of a polar, slightly acidic modifier to the eluent. 1% acetic acid or 0.5% formic acid can protonate the silica surface silanol groups, reducing their interaction with your compound and leading to sharper bands.[5][6]

-

Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina, or a bonded phase like diol or amino-silica for particularly difficult separations.[7][8]

-

Check Column Loading: Ensure you are not overloading the column. A general rule of thumb for flash chromatography is a 1:30 to 1:100 ratio of crude material to silica gel by weight.

Problem: An impurity is co-eluting with my product. Causality & Solution: This occurs when the impurity has a polarity very similar to your product, making separation difficult with a standard mobile phase.

-

Optimize the Mobile Phase:

-

Decrease Polarity: Run the column with a significantly less polar solvent system than you would normally. This will increase the retention time of all components and may improve the resolution between your product and the impurity.

-

Change Solvent Selectivity: Switch one of the solvents in your mobile phase for another of similar polarity but different chemical nature. For example, if you are using ethyl acetate/hexanes, try switching to dichloromethane/hexanes or acetone/hexanes. Different solvent-solute interactions can dramatically alter the separation factor.

-

-

Employ Gradient Elution: Start with a very nonpolar mobile phase and gradually increase the polarity over the course of the run. This can effectively separate compounds with close Rf values.[5][7]

| Impurity Type | Suggested Starting Solvent System (Hexanes/Ethyl Acetate) | Rationale |

| Less Polar Impurity | 90:10 to 80:20 | The lower polarity eluent will allow the less polar impurity to elute quickly while the target compound is retained longer on the silica. |

| Co-eluting Impurity | 85:15, and test alternative systems like Hexanes/DCM or Hexanes/Acetone | Changing solvent selectivity can alter the interactions and improve separation. A gradient elution is highly recommended. |

| More Polar Impurity | 70:30 to 60:40 | The higher polarity eluent will be sufficient to move the target compound down the column while the more polar impurity remains more strongly adsorbed at the top. |

Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography Purification

This protocol is designed for purifying 1-5 grams of crude material where impurities are visible by TLC analysis.

-

Slurry Preparation: Dissolve ~1 g of crude 1-Allyl-N-tert-butylcyclopropane-1-sulfonamide in a minimal amount of dichloromethane (DCM). Add 2-3 g of silica gel to this solution.

-

Dry Loading: Remove the solvent completely on a rotary evaporator until a fine, free-flowing powder is obtained. This "dry load" method prevents solvent from interfering with the top of the column and generally results in better separation.

-

Column Packing: Prepare a glass column with 40-60 g of silica gel (for a 1 g scale) packed as a slurry in the initial, low-polarity mobile phase (e.g., 90:10 Hexanes:Ethyl Acetate).

-

Loading: Carefully add the dry-loaded silica to the top of the packed column.

-

Elution: Begin elution with the low-polarity mobile phase. Collect fractions (e.g., 10-15 mL each) and monitor them by TLC. If the product is slow to elute, gradually increase the mobile phase polarity (e.g., to 85:15, then 80:20 Hexanes:Ethyl Acetate).

-

Isolation: Combine the pure fractions, as identified by TLC, and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Recrystallization from a Toluene/Ethanol System

This protocol is adapted from a procedure for a structurally related cyclopropyl sulfonamide and is ideal for polishing material that is already >95% pure.[2]

-

Dissolution: In a flask equipped with a stir bar and reflux condenser, add the crude solid (~1 g). Add a mixture of toluene and ethanol (e.g., 10 mL toluene, 2 mL ethanol).

-

Heating: Heat the mixture to 70-75 °C with stirring until a clear, homogeneous solution is obtained. If some solid remains, add a minimal amount of additional ethanol dropwise until it dissolves.

-

Cooling & Precipitation: Remove the flask from the heat source and allow it to cool slowly to room temperature, undisturbed. Crystal formation should be observed.

-

Maximizing Yield: Once at room temperature, place the flask in an ice-water bath for 30-60 minutes to maximize the precipitation of the product.[3]

-